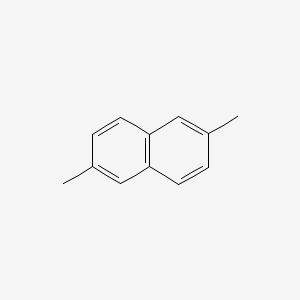
2,6-Dimethylnaphthalene
Cat. No. B7695044
Key on ui cas rn:
96789-56-9
M. Wt: 156.22 g/mol
InChI Key: YGYNBBAUIYTWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05948949
Procedure details


The present inventors synthesized 1,5-DMN from o-xylene and butadiene as the starting raw materials and isomerized the resultant 1,5-DMN to obtain the mixture of isomers consisting essentially of 1,5-, 1,6- and 2,6-DMNs, which was cooled as it is to precipitate 2,6-DMN crystal in the form of scale. The crystal thus obtained was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it was difficult to obtain highly pure 2,6-DMN. As is the case with the foregoing, 2,6-DMN crystal in the form of scale was obtained from the mixture of isomers containing 2,7-, 1,7-DMN, etc. other than 1,5-, 1,6- and 2,6-DMN as the starting raw material for crystallization, but it was extremely poor in filtration efficiency.


[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[CH:8]=CC=C(C)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:13]=[CH:14][CH:15]=[CH2:16]>CC1C=CC=CC=1C>[CH3:13][C:14]1[CH:6]=[CH:5][C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:8][C:16]=2[CH:15]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC2=C1C=CC=C2C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture of isomers
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
2,6-DMNs, which was cooled as it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate 2,6-DMN crystal in the form of scale
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystal thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC2=C(C=C1)C=C(C=C2)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05948949
Procedure details


The present inventors synthesized 1,5-DMN from o-xylene and butadiene as the starting raw materials and isomerized the resultant 1,5-DMN to obtain the mixture of isomers consisting essentially of 1,5-, 1,6- and 2,6-DMNs, which was cooled as it is to precipitate 2,6-DMN crystal in the form of scale. The crystal thus obtained was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it was difficult to obtain highly pure 2,6-DMN. As is the case with the foregoing, 2,6-DMN crystal in the form of scale was obtained from the mixture of isomers containing 2,7-, 1,7-DMN, etc. other than 1,5-, 1,6- and 2,6-DMN as the starting raw material for crystallization, but it was extremely poor in filtration efficiency.


[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[CH:8]=CC=C(C)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:13]=[CH:14][CH:15]=[CH2:16]>CC1C=CC=CC=1C>[CH3:13][C:14]1[CH:6]=[CH:5][C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:8][C:16]=2[CH:15]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC2=C1C=CC=C2C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture of isomers
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
2,6-DMNs, which was cooled as it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate 2,6-DMN crystal in the form of scale
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystal thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC2=C(C=C1)C=C(C=C2)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

